1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate is a fluorinated building block used in various chemical syntheses. It is characterized by its empirical formula C8H5F3N2O3S and a molecular weight of 266.20 g/mol .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of pyrrolo[2,3-b]pyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used to study the biological pathways and mechanisms involving FGFRs, aiding in the development of targeted cancer therapies.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s effects are mediated through pathways like RAS-MEK-ERK and PI3K-Akt, which are crucial for cell growth and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Used in similar biological studies but with different functional groups affecting its reactivity and applications.
1H-Pyrrolo[2,3-b]pyridine-4-boronic acid: Utilized in coupling reactions, particularly in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYTVOHQGBBSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625963 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479552-94-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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